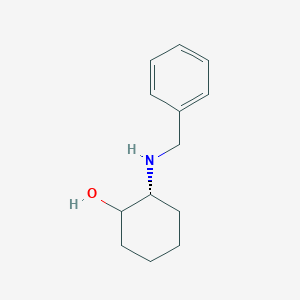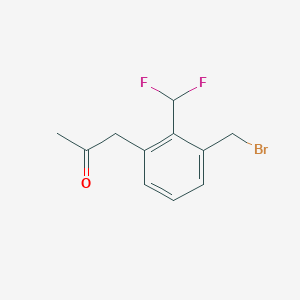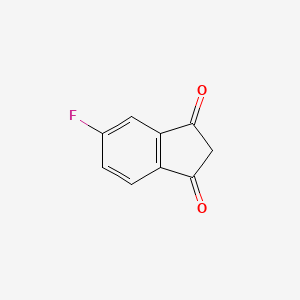
5-Fluoro-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1H-indene-1,3(2H)-dione: is a fluorinated derivative of indene, characterized by the presence of a fluorine atom at the 5-position and a dione functional group at the 1,3-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H-indene-1,3(2H)-dione typically involves the fluorination of indene derivatives. One common method is the electrophilic fluorination of 1H-indene-1,3(2H)-dione using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of environmentally friendly fluorinating agents and solvents is also a consideration in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex fluorinated derivatives.
Reduction: Reduction reactions can convert the dione functional group to diols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, 5-Fluoro-1H-indene-1,3(2H)-dione serves as a building block for the synthesis of more complex fluorinated compounds
Biology
The compound is used in the development of fluorinated analogs of biologically active molecules. These analogs often exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor to fluorinated pharmaceuticals. Fluorine atoms can significantly influence the biological activity of drugs, making this compound valuable in drug discovery and development.
Industry
In the material science industry, this compound is used to produce fluorinated polymers and materials with unique properties such as increased thermal stability, chemical resistance, and hydrophobicity.
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-indene-1,3(2H)-dione involves its interaction with molecular targets through the fluorine atom and the dione functional group. The fluorine atom can form strong hydrogen bonds and interact with enzyme active sites, while the dione group can participate in redox reactions and covalent bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindene: Lacks the dione functional group, making it less reactive in certain chemical reactions.
1H-Indene-1,3(2H)-dione: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Chloro-1H-indene-1,3(2H)-dione: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
5-Fluoro-1H-indene-1,3(2H)-dione is unique due to the presence of both the fluorine atom and the dione functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
54746-57-5 |
|---|---|
Molecular Formula |
C9H5FO2 |
Molecular Weight |
164.13 g/mol |
IUPAC Name |
5-fluoroindene-1,3-dione |
InChI |
InChI=1S/C9H5FO2/c10-5-1-2-6-7(3-5)9(12)4-8(6)11/h1-3H,4H2 |
InChI Key |
OTNMXNJAYRIKQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C1=O)C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


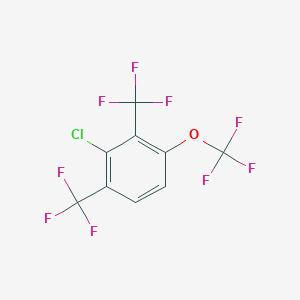
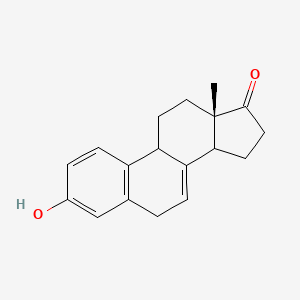

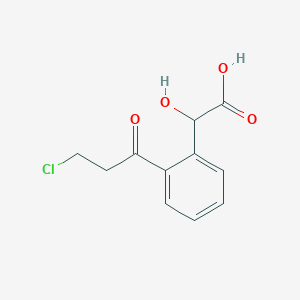
![n-(6-Ethoxybenzo[d]thiazol-2-yl)-1h-imidazole-1-carbothioamide](/img/structure/B14051706.png)
![4-((4-((2-([1,1'-biphenyl]-4-yl)-2-oxoacetaMido)Methyl)phenyl)aMino)-2,2-diMethyl-4-oxobutanoic acid](/img/structure/B14051708.png)
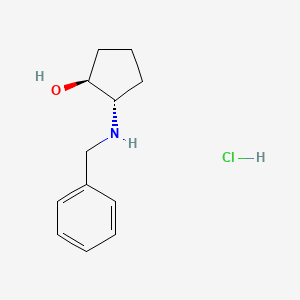
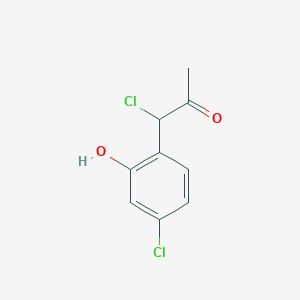
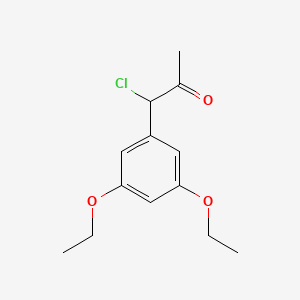
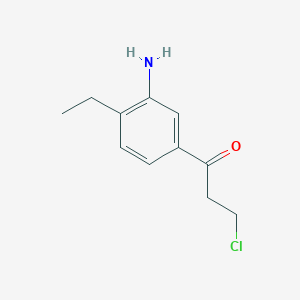
![(1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B14051752.png)
